Human TSHR Antagonism: Potency and Selectivity Over FSH Receptor Compared to Generic TZDs
The target compound demonstrates clear, quantifiable antagonist activity at the human thyroid-stimulating hormone receptor (hTSHR) with an IC50 of 71 nM, as measured by a reduction in cAMP production in HEK293 cells [1]. This activity is in stark contrast to classic thiazolidinediones like rosiglitazone, which show no significant antagonism at hTSHR (IC50 > 10,000 nM) and function as PPARγ agonists instead [2]. The compound also shows a significant selectivity window over the related follicle-stimulating hormone receptor (FSHR), where its IC50 is 2,550 nM, a >35-fold selectivity margin [1].
| Evidence Dimension | In vitro antagonist activity at human TSHR and selectivity over FSHR |
|---|---|
| Target Compound Data | hTSHR IC50 = 71 nM; hFSHR IC50 = 2,550 nM |
| Comparator Or Baseline | Rosiglitazone: hTSHR IC50 > 10,000 nM (inactive as antagonist; primary activity is PPARγ agonist) |
| Quantified Difference | >140-fold higher hTSHR antagonist potency vs. rosiglitazone |
| Conditions | hTSHR in HEK293 cells; cAMP reduction measured by TR-FRET assay after 2h incubation |
Why This Matters
This property is essential for researchers requiring a dedicated TSHR antagonist tool; using a generic TZD would introduce confounding PPARγ agonism and fail to block TSHR.
- [1] BindingDB. BDBM50614119: Affinity Data for 3-[1-(1,3-benzothiazole-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione. Accessed April 29, 2026. View Source
- [2] Lehmann, J. M.; Moore, L. B.; Smith-Oliver, T. A.; Wilkison, W. O.; Willson, T. M.; Kliewer, S. A. An Antidiabetic Thiazolidinedione Is a High Affinity Ligand for Peroxisome Proliferator-Activated Receptor γ (PPARγ). J. Biol. Chem. 1995, 270 (22), 12953–12956. View Source
